molecular formula C12H24<br>CH3(CH2)9CH=CH2<br>C12H24 B091753 1-Dodecene CAS No. 112-41-4

1-Dodecene

Cat. No.: B091753
CAS No.: 112-41-4
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Description

1-Dodecene is an alkene with the chemical formula C₁₂H₂₄. It consists of a chain of twelve carbon atoms ending with a double bond. This compound is classified as an alpha-olefin, which means the double bond is located at the primary or alpha position. This location enhances the reactivity of the compound, making it useful for various applications, especially in the production of detergents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecene is commercially produced by the oligomerization of ethylene. This process involves several methods:

Industrial Production Methods: this compound is produced on an industrial scale using the aforementioned methods. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

1-Dodecene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of metal catalysts like nickel or palladium.

    Acid Catalysts: Sulfuric acid or aluminium chloride for substitution reactions.

    Polymerization Catalysts: Various initiators or catalysts like peroxides or acids.

Major Products:

    Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

    Reduction Products: Alkanes.

    Substitution Products: Alkylated derivatives.

    Polymerization Products: Polyolefins.

Scientific Research Applications

1-Dodecene has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Dodecene can be compared with other alpha-olefins, such as:

  • Octene (C₈H₁₆)
  • Nonene (C₉H₁₈)
  • Undecene (C₁₁H₂₂)

Uniqueness of this compound:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

dodec-1-ene
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InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3
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InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCC=C
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Molecular Formula

C12H24, Array
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Related CAS

25067-08-7, 62132-67-6
Record name 1-Dodecene, homopolymer
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DSSTOX Substance ID

DTXSID5026914
Record name 1-Dodecene
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Molecular Weight

168.32 g/mol
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Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C
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Flash Point

212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c.
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Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none
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Density

0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8
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Vapor Density

5.81 (AIR= 1), Relative vapor density (air = 1): 5.81
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Vapor Pressure

0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

Colorless liquid

CAS No.

112-41-4, 1124-14-7, 25378-22-7, 68526-58-9
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Melting Point

-31 °F (USCG, 1999), -35.2 °C, -35 °C
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Synthesis routes and methods

Procedure details

A two liter reactor is equipped with a stirrer, addition funnel, thermometer, condenser and a cooling bath. A solution of 300 g (2.68 moles) 1-octene, 300g (1.79 moles) 1-dodecene and 3.9 g (0.042 moles) normal butyl chloride was prepared and charged to the addition funnel. To the reactor was charged 300 ml. dry methylene chloride and 12.0 g anhydrous AlCl3. A N2 atmosphere was maintained throughout the polymerization procedure. The stirred AlCl3 slurry was cooled to 15° C., whereupon a dropwise addition of the comonomer/n-butyl chloride solution was initiated and continued over 3.0 hours into the reactor. The polymerization temperature was maintained at 15° C.±1° C. After the comonomer/n-butyl chloride charge was complete, the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dodecene
Reactant of Route 2
1-Dodecene
Reactant of Route 3
1-Dodecene
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1-Dodecene
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1-Dodecene
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1-Dodecene
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Q & A

Q1: What is the molecular formula and weight of 1-dodecene?

A1: this compound has the molecular formula C12H24 and a molecular weight of 168.32 g/mol.

Q2: How can Raman spectroscopy be used to characterize this compound?

A2: Raman spectroscopy has been used to study pressure-induced phase transitions in this compound. [, , ] Two significant discontinuities in Raman shift versus pressure plots indicate liquid-solid and solid-solid phase transitions at specific pressures. [, , ] These transitions are attributed to changes in molecular orientation and packing under pressure. [, , ]

Q3: Is this compound chemically stable under high pressure?

A3: Raman spectroscopic studies indicate that this compound remains chemically stable up to a pressure of 3.0 GPa at 21°C. No new Raman peaks, indicative of new chemical species, were observed during these experiments. [, , ]

Q4: What is the significance of this compound in the production of linear alkylbenzene (LAB)?

A4: this compound is a key raw material in the industrial production of linear alkylbenzene (LAB). [, , ] LAB is produced via the alkylation of benzene with this compound, typically using a solid acid catalyst. [, , ] LAB is then sulfonated to produce linear alkylbenzene sulfonate (LAS), a crucial anionic surfactant widely used in detergents and cleaning products. [, , ]

Q5: What types of catalysts are used in the alkylation of benzene with this compound for LAB production?

A5: Various catalysts have been explored for this reaction, including:

  • Mesoporous Zeolites: MCM-22 and phosphorus-doped MCM-22 exhibit good activity and selectivity for LAB production, with phosphorus doping enhancing the selectivity towards the desired 2-linear alkylbenzenes (2-LAB). []
  • Solid Superacids: WO3/ZrO2 solid superacid catalysts demonstrate high catalytic activity and good regeneration ability in this reaction. []
  • Ionic Liquids: [BMIM]Cl-xAlCl3 ionic liquids have shown promise as catalysts, offering easy separation from the product due to their biphasic behavior. []
  • Supported Catalysts: Silica gel supported phosphotungstic acid catalysts exhibit high conversion of this compound and good selectivity for 2-LAB. The catalytic performance can be tuned by varying the phosphotungstic acid loading and pretreatment temperature. []

Q6: What is the role of this compound in hydroformylation reactions?

A6: this compound serves as a common substrate in hydroformylation reactions, leading to the production of aldehydes. [, , , ] These reactions are typically catalyzed by rhodium complexes in the presence of syngas (a mixture of carbon monoxide and hydrogen). [, , , ] The choice of catalyst and reaction conditions can significantly influence the selectivity towards the desired linear aldehyde product. [, , , ]

Q7: How do different solvent systems impact the hydroformylation of this compound?

A7: The choice of solvent system plays a crucial role in this compound hydroformylation:

  • Biphasic Systems: Reactions in water/organic solvent biphasic systems often utilize water-soluble rhodium catalysts. [, ] Surfactants, including cationic gemini surfactants, are often employed to enhance the reaction rate by improving mass transfer between the phases. [, ]
  • Thermomorphic Solvent Systems: These systems, like dimethylformamide (DMF)/decane, enable both optimal reaction and efficient catalyst recycling due to their temperature-dependent miscibility. []
  • Microemulsions: Hydroformylation in microemulsions using rhodium-based catalysts can achieve high yields and selectivity towards the linear aldehyde while facilitating easy catalyst recycling. [, , ]

Q8: What analytical techniques are commonly used to monitor the hydroformylation of this compound?

A8: Several analytical techniques are employed for online and offline monitoring:

  • Gas Chromatography (GC): Provides detailed information about the composition of the reaction mixture, including the conversion of this compound and the selectivity towards different products. [, ]
  • Online Raman Spectroscopy: Allows for real-time monitoring of the reaction progress by directly analyzing the reaction mixture in situ. [, ]
  • Online Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers complementary information to Raman spectroscopy, enabling the identification and quantification of different species in the reaction mixture. []

Q9: How is computational chemistry applied in the study of this compound reactions?

A9: Quantum-chemical calculations are used to predict thermodynamic properties, like enthalpy and Gibbs free energy, of this compound reactions, such as hydroformylation. [] These calculations provide valuable insights into the reaction equilibrium and solvent effects on the reaction outcome. []

Q10: Can computational methods be used to predict the influence of solvents on the this compound hydroformylation reaction?

A10: Yes, computational methods like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) have been successfully used to predict the equilibrium concentrations of reactants and products in the this compound hydroformylation reaction conducted in different solvent mixtures. []

Q11: Are there any environmental concerns associated with this compound?

A11: While this compound itself has limited data available regarding its environmental impact, research is increasingly focusing on developing green and sustainable processes for its use. For example, the use of solid acid catalysts in LAB production offers advantages such as reduced waste generation and easier catalyst separation compared to traditional liquid acid catalysts. []

Q12: How are waste management and recycling addressed in this compound related processes?

A12: Sustainable practices are being investigated for this compound-based processes. [] Research is ongoing to develop efficient catalyst regeneration methods, like calcination and acid impregnation, to minimize waste and improve the overall sustainability of these industrial processes. []

Q13: What research infrastructure and resources contribute to advancements in this compound research?

A13:

  • Analytical Techniques: Techniques like GC, Raman spectroscopy, and NMR spectroscopy are essential for characterizing this compound and monitoring its reactions. [, , , , ]
  • Computational Chemistry Software: Programs enabling quantum-chemical calculations and thermodynamic modeling are crucial for understanding and predicting the behavior of this compound in various chemical processes. []
  • Mini-Plant Facilities: Mini-plants allow researchers to study this compound reactions under industrially relevant conditions, bridging the gap between laboratory research and large-scale production. [, ]

Q14: How does this compound research benefit from cross-disciplinary collaboration?

A14: this compound research greatly benefits from synergies between:

  • Chemistry: Organic synthesis, catalysis, and analytical chemistry are central to studying and optimizing this compound reactions. [, , , , , , , ]
  • Chemical Engineering: Reactor design, process optimization, and separation techniques are essential for developing efficient and scalable this compound-based processes. [, ]
  • Materials Science: Designing and characterizing new catalysts, such as mesoporous materials and supported catalysts, is crucial for improving the performance of this compound reactions. [, ]
  • Environmental Science: Assessing the environmental impact of this compound and developing sustainable practices for its production and use require interdisciplinary collaboration. [, ]

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